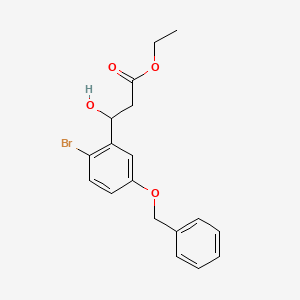![molecular formula C15H18F3N3O4S B14012529 Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- CAS No. 64876-93-3](/img/structure/B14012529.png)
Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- is a complex organic compound belonging to the class of acetamides This compound is characterized by the presence of an acetamide group linked to a phenyl ring substituted with an aminosulfonyl group, and a trifluoromethyl group
Métodos De Preparación
The synthesis of Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- involves several steps. One common method involves the reaction of 4-aminobenzenesulfonamide with a suitable acylating agent to introduce the acetamide group. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like triethylamine. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for large quantities.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the aminosulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds to Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- include:
N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide: This compound shares a similar structure but lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound has a similar core structure but different substituents, leading to variations in its properties and applications.
The uniqueness of Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64876-93-3 |
|---|---|
Fórmula molecular |
C15H18F3N3O4S |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2,2,2-trifluoro-N-[2-oxo-2-(4-sulfamoylanilino)ethyl]acetamide |
InChI |
InChI=1S/C15H18F3N3O4S/c16-15(17,18)14(23)21(11-3-1-2-4-11)9-13(22)20-10-5-7-12(8-6-10)26(19,24)25/h5-8,11H,1-4,9H2,(H,20,22)(H2,19,24,25) |
Clave InChI |
KUMUPBLMKIPQAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


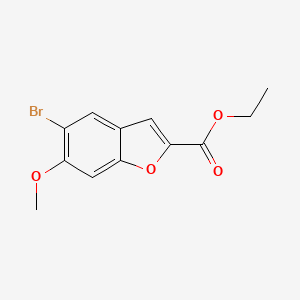
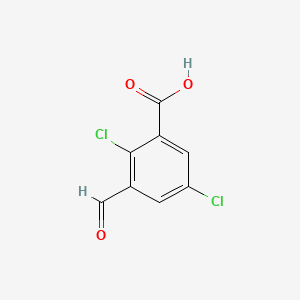
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)
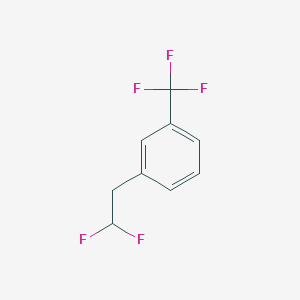
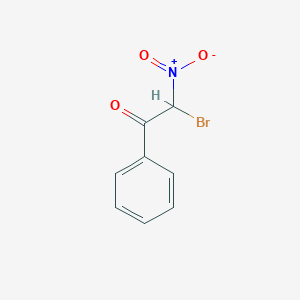
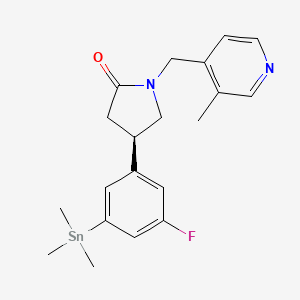
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)

![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
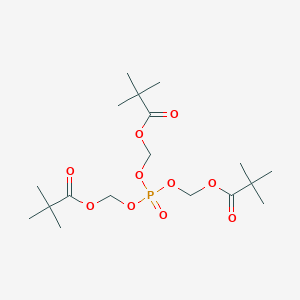
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
